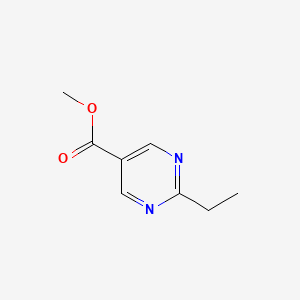

Methyl 2-ethylpyrimidine-5-carboxylate

Descripción general

Descripción

Methyl 2-ethylpyrimidine-5-carboxylate: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 2-ethylpyrimidine-5-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-ethylpyrimidine-5-carboxylate can undergo oxidation reactions to form corresponding pyrimidine N-oxides.

Reduction: Reduction of this compound can lead to the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Reaction Types

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Involves the conversion to pyrimidine N-oxides. | Pyrimidine N-oxides |

| Reduction | Leads to dihydropyrimidine derivatives. | Dihydropyrimidines |

| Substitution | Ester group can be replaced by nucleophiles (amines or alcohols). | Various substituted pyrimidine derivatives |

Chemistry

- Catalysis : Methyl 2-ethylpyrimidine-5-carboxylate serves as a ligand in coordination chemistry for developing new catalysts.

- Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules, facilitating the creation of diverse chemical libraries.

Biology and Medicine

- Antimicrobial Agents : Derivatives of this compound have shown potential antimicrobial activity against various bacterial and fungal strains.

- Anticancer Research : Studies have explored its derivatives for anticancer properties, particularly their ability to inhibit specific cancer cell lines.

- Mechanism of Action : The compound may inhibit nucleic acid synthesis in bacteria or interfere with cell signaling pathways in cancer cells, inducing apoptosis.

Industrial Applications

- Pharmaceuticals : this compound is a building block in synthesizing pharmaceutical compounds with potential therapeutic applications.

- Materials Science : It is utilized in developing new materials with specific electronic and optical properties.

Antimicrobial Activity

A study demonstrated that this compound derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of bacterial growth through interference with cell wall synthesis.

Anticancer Properties

Research has indicated that certain derivatives of this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways. This highlights its potential as a lead compound for developing novel anticancer agents.

Mecanismo De Acción

The mechanism of action of methyl 2-ethylpyrimidine-5-carboxylate and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids in bacteria, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Methyl 2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2-ethylpyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-ethylpyridine-5-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: Methyl 2-ethylpyrimidine-5-carboxylate is unique due to the presence of both an ethyl group and a pyrimidine ring, which confer specific chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a compound of significant interest.

Actividad Biológica

Methyl 2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

This compound has a pyrimidine ring structure with a carboxylate functional group, which is significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:

1. Antiviral Activity

Recent research highlights the antiviral potential of methyl pyrimidine derivatives, including this compound. In vitro studies have shown that certain pyrimidine derivatives exhibit strong inhibitory effects on viral replication. For instance, compounds similar to this compound have demonstrated effectiveness against influenza viruses, with significant reductions in viral load in infected models .

2. Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies report that related compounds have IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in managing inflammatory diseases .

| Compound | COX-2 IC50 (μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

3. Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Notably, it has shown selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. In studies involving breast cancer cell lines (e.g., MDA-MB-231), the compound exhibited significant growth inhibition with an IC50 value indicating potent activity .

| Cell Line | IC50 (μmol) |

|---|---|

| MDA-MB-231 | TBD |

| MCF10A (normal) | TBD |

Case Study 1: Antiviral Efficacy in Mouse Models

A study investigated the antiviral efficacy of methyl pyrimidine derivatives in mouse models infected with influenza A virus. The results indicated that treatment with these compounds led to over a two-log reduction in viral load and improved survival rates compared to untreated controls . This suggests that this compound may offer protective effects against viral infections.

Case Study 2: Anti-inflammatory Mechanism

Another case study focused on the anti-inflammatory mechanism of methyl pyrimidine derivatives. In this study, the compound was administered to rats with induced paw edema, resulting in significant reductions in edema compared to controls. The study measured COX-2 and iNOS expression levels, revealing that treatment with the compound effectively suppressed these pro-inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring can enhance or diminish its biological effects:

- Electron-donating groups at position 2 have been associated with increased anti-inflammatory activity.

- Variations in substituents can affect the selectivity and potency against cancer cell lines.

Propiedades

IUPAC Name |

methyl 2-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRYXXZXEINBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.